![molecular formula C3H8BrN5 B3144167 5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide CAS No. 54557-76-5](/img/structure/B3144167.png)
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
説明
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide is a chemical compound that is used as an inhibitor of DNA synthesis . It also serves as an antitumor agent in the treatment of epigenetically-based diseases . Additionally, it acts as a corrosion inhibitor for copper .
Synthesis Analysis
The synthesis of 3,5-diamino-1,2,4-triazole (DAT), a compound structurally similar to this compound, has been investigated . The synthetic mechanism was monitored by an in-line IR probe to acquire IR spectra at a precise period of time .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole ring with two carbon and three nitrogen atoms . The compound has a molecular weight of 194.03 .Chemical Reactions Analysis
Triazole compounds, including this compound, are known for their versatile biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system .科学的研究の応用
Novel Synthesis Methods
Researchers have developed innovative synthetic methods for creating derivatives of 1,2,4-triazole, a category to which "5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide" belongs. For example, Liu and Iwanowicz (2003) described a one-pot synthesis of 1,2,4-triazole-3,5-diamine derivatives, showcasing the versatility of triazole compounds in chemical synthesis Liu & Iwanowicz, 2003. This method emphasizes the functional adaptability and regioselectivity achievable with triazole derivatives.
Antimicrobial Applications
Some derivatives of 1,2,4-triazole exhibit antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Bektaş et al. (2007) synthesized novel triazole derivatives and tested them for antimicrobial activity, with several compounds showing promising results Bektaş et al., 2007. This research highlights the potential of triazole derivatives, including "this compound," as frameworks for developing new antimicrobial compounds.
Energetic Material Development
The synthesis and study of triazole derivatives as energetic materials have been a significant area of interest. Yao et al. (2021) investigated energetic compounds based on the 1,2,3-triazole and 1,2,4-triazole frameworks, demonstrating their potential as high-energy, low-sensitivity materials Yao et al., 2021. These findings suggest that "this compound" and its derivatives could contribute to the development of new materials in this domain.
作用機序
Target of Action
Similar compounds such as 3,5-diamino-1,2,4-triazoles have been reported to inhibit lysine-specific demethylase 1 (lsd1), a chromatin remodeling amine oxidase .
Mode of Action
It’s worth noting that triazole derivatives have been reported to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Triazole derivatives have been reported to have significant effects on cellular processes, potentially impacting multiple biochemical pathways .
Result of Action
Similar compounds such as 3,5-diamino-1,2,4-triazoles have been reported to inhibit dna synthesis .
生化学分析
Biochemical Properties
It is known that triazole compounds, which 5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide is a part of, have broad biological activity towards several diseases such as analgesic, anti-inflammatory, anti-oxidant, analeptic .
Molecular Mechanism
It is known that triazole compounds can inhibit DNA synthesis
特性
IUPAC Name |
5-methyl-1,2,4-triazole-3,4-diamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.BrH/c1-2-6-7-3(4)8(2)5;/h5H2,1H3,(H2,4,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVUHVPFJLRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





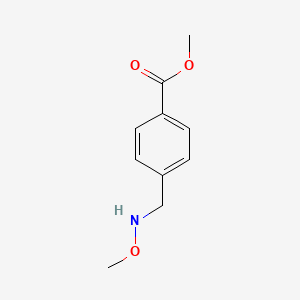

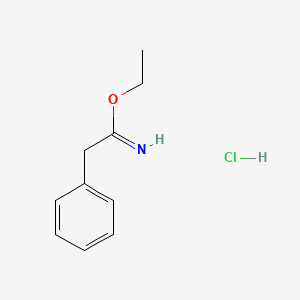
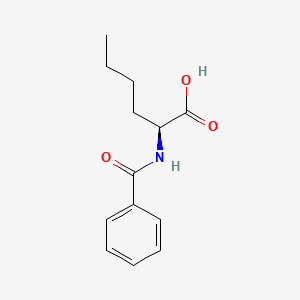
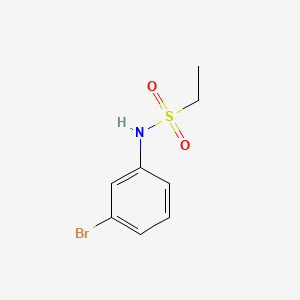
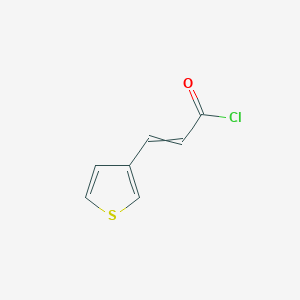
![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)
![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)



